
1,2-Dibromo-3-nitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3-nitropentane is a useful research compound. Its molecular formula is C5H9Br2NO2 and its molecular weight is 274.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,2-Dibromo-3-nitropentane, and how can reaction conditions be optimized?
this compound is typically synthesized via bromination of a nitroalkane precursor. A common approach involves radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation, followed by nitration at the tertiary carbon. Optimization should focus on controlling stoichiometry (e.g., molar ratios of brominating agents) and reaction temperature to minimize side products like over-brominated or de-nitrated derivatives. Kinetic studies using gas chromatography (GC) or HPLC can track intermediate formation .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Key techniques include:
- NMR Spectroscopy : 1H- and 13C-NMR to confirm bromine and nitro group positions. For example, deshielded protons adjacent to bromine atoms show splitting patterns consistent with vicinal dibromides.
- IR Spectroscopy : Peaks at ~1540 cm−1 (nitro group) and ~650 cm−1 (C-Br stretching) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can distinguish isotopic patterns (e.g., 79Br vs. 81Br) to confirm molecular composition .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Contaminated clothing must be removed immediately and washed thoroughly .
Q. How can researchers purify this compound, and what solvents are optimal?
Purification via fractional distillation (under reduced pressure to avoid thermal decomposition) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Solvent selection should prioritize low polarity to prevent nitro group degradation. Purity can be verified by GC-MS with ≥98% peak area threshold .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
The nitro group at C3 exerts a strong electron-withdrawing effect, enhancing the electrophilicity of adjacent bromine atoms. Steric hindrance from the pentane backbone may slow SN2 mechanisms, favoring SN1 pathways in polar solvents. Computational studies (DFT) can model transition states to predict regioselectivity, while kinetic isotope effects (KIEs) experimentally validate mechanisms .
Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?
Contradictions often arise from impurities or isomer formation. Strategies include:
- Reproducibility Checks : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere).
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1,2-Dibromo-3-chloropropane ).
- Advanced Chromatography : Use chiral columns to separate enantiomers if stereochemical anomalies are suspected .
Q. What methodologies are suitable for studying the environmental degradation pathways of this compound?
- Photolysis Studies : Expose the compound to UV light in aqueous media and monitor degradation products via LC-MS.
- Biodegradation Assays : Use soil or microbial cultures to assess breakdown products like nitropentanol or bromide ions.
- Ecotoxicity Profiling : Evaluate bioaccumulation potential using OECD Test Guideline 305 .
Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometries and compute Gibbs free energy changes for reactions like dehydrohalogenation. Compare results with experimental DSC (Differential Scanning Calorimetry) data to validate thermal stability predictions .
Properties
CAS No. |
62545-03-3 |
---|---|
Molecular Formula |
C5H9Br2NO2 |
Molecular Weight |
274.94 g/mol |
IUPAC Name |
1,2-dibromo-3-nitropentane |
InChI |
InChI=1S/C5H9Br2NO2/c1-2-5(8(9)10)4(7)3-6/h4-5H,2-3H2,1H3 |
InChI Key |
FFCQGYFFVJTRLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CBr)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.